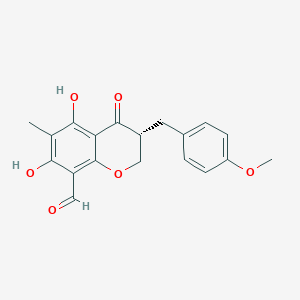

8-Formyl ophiopogonanone B

Description

Structure

3D Structure

Properties

IUPAC Name |

(3R)-5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-6-methyl-4-oxo-2,3-dihydrochromene-8-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O6/c1-10-16(21)14(8-20)19-15(17(10)22)18(23)12(9-25-19)7-11-3-5-13(24-2)6-4-11/h3-6,8,12,21-22H,7,9H2,1-2H3/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDMYSZGUHAXMQC-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C(=C1O)C(=O)C(CO2)CC3=CC=C(C=C3)OC)C=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C2C(=C1O)C(=O)[C@@H](CO2)CC3=CC=C(C=C3)OC)C=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation and Structural Elucidation

Structural Elucidation

In the structural elucidation of complex chiral natural products like 8-Formyl ophiopogonanone B, determining the absolute configuration is a critical and often challenging step. While various chiroptical methods are available, the combination of experimental Electronic Circular Dichroism (ECD) spectroscopy with quantum chemical calculations has become a powerful and reliable tool. nih.govnih.gov Specifically, Time-Dependent Density-Functional-Theory (TD-DFT) is widely employed to calculate the theoretical ECD spectrum, which is then compared with the experimental spectrum to establish the stereochemistry of the molecule. nih.govingentaconnect.com

The fundamental principle of this method lies in the comparison between the experimental ECD spectrum of the natural product and the computationally generated spectra for its possible enantiomers. A close match between the experimental curve and one of the calculated curves allows for the confident assignment of the absolute configuration. nih.govingentaconnect.com This approach is particularly valuable for homoisoflavonoids, as empirical rules derived from simpler flavonoids may not be applicable to these more complex structures. nih.gov

The computational process for determining the absolute configuration of a molecule like this compound typically involves a systematic multi-step procedure:

Conformational Search: The first step is a thorough conformational analysis to identify all possible low-energy conformers of the molecule. This is crucial because the experimentally observed ECD spectrum is a Boltzmann-weighted average of the spectra of all contributing conformers in solution. nih.govresearchgate.net Molecular mechanics force fields are often used for an initial broad search.

Geometry Optimization and Frequency Calculation: The geometries of the identified conformers are then optimized using Density Functional Theory (DFT), commonly with functionals such as B3LYP and a basis set like 6-31G*. acs.org Vibrational frequency calculations are subsequently performed at the same level of theory to confirm that each optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). acs.org

TD-DFT Calculations: With the optimized geometries of the stable conformers, TD-DFT calculations are performed to predict their individual ECD spectra. Functionals like B3LYP, PBE0, or CAM-B3LYP are often used for these calculations, and the inclusion of a solvent model (e.g., Polarizable Continuum Model, PCM) is important to simulate experimental conditions more accurately. nih.govresearchgate.netmdpi.com

Spectral Simulation and Comparison: The final theoretical ECD spectrum is generated by summing the calculated spectra of the individual conformers, weighted according to their Boltzmann populations based on their relative free energies at a given temperature (e.g., 298 K). nih.govresearchgate.net This simulated spectrum is then compared to the experimental one. A high degree of similarity between the calculated spectrum of one enantiomer and the experimental spectrum confirms its absolute configuration.

The following table illustrates a hypothetical comparison between experimental ECD data and the TD-DFT calculated data for a specific enantiomer of a homoisoflavonoid, demonstrating how the sign and wavelength of Cotton effects are matched.

| Data Source | Cotton Effect (CE) 1 | Cotton Effect (CE) 2 | Cotton Effect (CE) 3 |

|---|---|---|---|

| Experimental | + (288 nm) | - (315 nm) | + (350 nm) |

| Calculated (TD-DFT) | + (292 nm) | - (312 nm) | + (355 nm) |

This computational approach provides deep insight into the relationship between the molecular structure and its chiroptical properties, quantifying the contributions of different chromophores and conformers to the final ECD spectrum. nih.govingentaconnect.com The successful application of TD-DFT calculations has made it an indispensable part of the structural elucidation of novel and complex natural products. nih.gov

Chemical Synthesis and Derivatization

Total Synthesis of 8-Formyl Ophiopogonanone B

The total synthesis of this compound has been achieved through efficient and regioselective methods, addressing the challenge of selectively introducing functional groups onto the homoisoflavonoid core.

Development of Efficient and Regioselective Synthetic Pathways

A key strategy in the synthesis of this compound involves a regioselective formylation of a chroman-4-one intermediate. Researchers have successfully employed methods like the Duff reaction, which introduces a formyl group onto an activated aromatic ring. The starting materials for this synthesis are typically substituted phenols which undergo a series of reactions to build the chroman-4-one skeleton.

Construction of the Chroman-4-one Core: This is often achieved through the cyclization of a corresponding chalcone (B49325) or by other established methods for synthesizing heterocyclic compounds.

Regioselective Formylation: The introduction of the formyl group at the C-8 position is a critical step, often directed by the existing substituents on the A-ring of the chroman-4-one.

Aldol Condensation: The final step to create the characteristic 3-benzylidene moiety involves an Aldol condensation between the formylated chroman-4-one and a substituted benzaldehyde.

This multi-step process has been optimized to improve yields and ensure the desired regioselectivity, making the synthesis of this complex natural product more accessible.

Key Synthetic Intermediates and Reaction Conditions

The successful synthesis of this compound relies on the careful management of several key intermediates and the precise control of reaction conditions.

| Step | Intermediate | Reagents and Conditions |

| 1 | Substituted Phenol | Initial starting material for the construction of the chroman-4-one. |

| 2 | Chroman-4-one | Formed through cyclization reactions. |

| 3 | 8-Formyl-chroman-4-one | Hexamethylenetetramine (HMTA), trifluoroacetic acid (TFA). This step represents the crucial regioselective formylation. |

| 4 | This compound | Substituted benzaldehyde, piperidine, ethanol, reflux. This is the final Aldol condensation step. |

Synthesis of Analogues and Derivatives of this compound

Building upon the synthetic pathways to the natural product, researchers have designed and synthesized a variety of analogues and derivatives to explore structure-activity relationships.

Design Principles for Structural Modification

The design of new this compound derivatives is guided by several principles aimed at enhancing their biological properties or exploring their chemical space. Key areas of modification include:

Alteration of the B-ring Substituents: Modifying the substitution pattern on the benzylidene moiety can significantly influence the electronic and steric properties of the molecule.

Transformation of the Formyl Group: The C-8 formyl group is a key target for modification, allowing for the introduction of diverse functionalities.

These modifications are often guided by computational modeling and a deep understanding of the target's biological interactions.

Preparation of Homoisoflavonoid Scaffolds with Modified Formyl/Methyl Groups

A significant focus of derivatization has been the modification of the C-8 substituent. The formyl group can be readily converted into other functional groups, or a methyl group can be used as a precursor for further functionalization.

| Modification | Synthetic Approach | Resulting Functional Group |

| Reduction | Sodium borohydride (B1222165) (NaBH₄) | Hydroxymethyl (-CH₂OH) |

| Oxidation | Oxidizing agents | Carboxylic acid (-COOH) |

| Reductive Amination | Amine, reducing agent | Aminomethyl (-CH₂NR₂) |

| Wittig Reaction | Phosphonium ylide | Substituted vinyl group |

These transformations allow for the creation of a library of compounds with diverse physicochemical properties, which is essential for systematic biological evaluation.

Investigation of Stereoisomerism (e.g., E/Z isomers) in Related Structures

The double bond of the 3-benzylidene moiety in this compound and its analogues gives rise to the possibility of E/Z stereoisomerism. The spatial arrangement of the substituents around this double bond can have a profound impact on the molecule's shape and its biological activity.

The stereochemistry of these isomers is typically determined using spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govniscpr.res.in In the ¹H NMR spectrum, the chemical shift of the vinylic proton is a key diagnostic feature. researchgate.net Generally, the vinylic proton in the E-isomer is more deshielded and appears at a lower field compared to the Z-isomer due to the anisotropic effect of the carbonyl group in the chroman-4-one ring. researchgate.net Two-dimensional NMR techniques, such as NOESY, can also be employed to determine the spatial proximity of different protons and unambiguously assign the stereochemistry.

The synthesis of 3-benzylidene-chroman-4-ones often results in the preferential formation of the thermodynamically more stable E-isomer. researchgate.netnih.gov However, the Z-isomer can sometimes be obtained through specific reaction conditions or by photoisomerization of the E-isomer. The separation of these isomers is typically achieved through chromatographic techniques.

Mechanistic Studies of Synthetic Transformations

The regioselective synthesis of this compound hinges on a Vilsmeier-Haack reaction performed on a dihydrochalcone (B1670589) precursor. This reaction not only installs the formyl group but also facilitates the cyclization of the C ring of the homoisoflavonoid structure in a highly efficient one-pot process.

The reaction is initiated by the formation of the Vilsmeier reagent, a chloroiminium ion, from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl3). This electrophilic species is then attacked by the electron-rich aromatic A ring of the dihydrochalcone precursor.

The regioselectivity of the formylation, favoring the C-8 position, is governed by the electronic and steric effects of the substituents on the A ring. The hydroxyl and methoxy (B1213986) groups on the dihydrochalcone precursor are electron-donating, activating the aromatic ring towards electrophilic substitution. The ortho- and para-directing nature of these groups, combined with steric hindrance from other parts of the molecule, guides the Vilsmeier reagent to the C-8 position.

Following the electrophilic aromatic substitution, an intramolecular cyclization occurs. The newly introduced formyl group, or a related iminium intermediate, participates in the formation of the C ring of the homoisoflavonoid. A proposed mechanism for this regioselective cyclization involves the formation of an enol or enolate, which then attacks the electrophilic carbon of the Vilsmeier adduct, leading to the closure of the pyranone ring. The subsequent elimination of a leaving group and hydrolysis during workup yields the final 8-formylated homoisoflavonoid structure.

The efficiency of this one-pot reaction, which combines formylation and cyclization, is a key feature of the synthesis of this compound. The conditions for this transformation are carefully controlled to ensure high yields and the desired regioselectivity.

| Step | Reagents and Conditions | Intermediate/Product | Mechanistic Role |

| 1. Vilsmeier Reagent Formation | DMF, POCl3 | Chloroiminium ion (Vilsmeier reagent) | Generation of the electrophile for formylation. |

| 2. Electrophilic Aromatic Substitution | Dihydrochalcone precursor, Vilsmeier reagent | C-8 formylated dihydrochalcone intermediate | Regioselective introduction of the formyl group onto the electron-rich A ring. |

| 3. Intramolecular Cyclization | C-8 formylated dihydrochalcone intermediate | Tricyclic homoisoflavonoid scaffold | Formation of the C ring through nucleophilic attack of an enol/enolate onto the Vilsmeier adduct. |

| 4. Hydrolysis | Aqueous workup | This compound | Conversion of the iminium intermediate to the final aldehyde. |

Biological Activities and Mechanistic Investigations

Neuroprotective Effects

Direct studies on the neuroprotective effects of 8-Formyl ophiopogonanone B are not currently available in the scientific literature. However, research on related homoisoflavonoids isolated from Ophiopogon japonicus suggests potential neuroprotective properties through various mechanisms.

In Vitro Models of Neurodegeneration (e.g., MPP+-induced SH-SY5Y cell injury)

There is no specific research on the effect of this compound in MPP+-induced SH-SY5Y cell injury models, a common in vitro model for studying Parkinson's disease-related neurodegeneration. However, a related compound, Methylophiopogonanone A (MO-A), has been investigated for its protective effects in models of cerebral ischemia/reperfusion injury nih.gov. MO-A was found to attenuate blood-brain barrier disruption in vitro nih.gov. While not a direct measure of neuroprotection in a neurodegenerative disease model, this finding suggests that related compounds may possess protective effects on the cerebrovascular system, which is crucial for neuronal health.

Modulation of Autophagy Pathways (e.g., LC3-II expression, p62/SQSTM1 regulation)

The influence of this compound on autophagy pathways has not been directly investigated. However, a related saponin (B1150181) from Ophiopogon japonicus, Ophiopogonin B (OP-B), has been shown to induce autophagy in non-small cell lung cancer cells nih.gov. In this study, treatment with OP-B led to an increase in the expression of microtubule-associated protein 1 light chain 3-II (LC3-II), a key marker of autophagosome formation nih.gov. Autophagy is a cellular process responsible for the degradation of damaged organelles and proteins, and its modulation is a significant area of research in neurodegenerative diseases nih.gov. The induction of autophagy by OP-B in cancer cells suggests that compounds from Ophiopogon japonicus may have the potential to modulate this pathway, though further research is needed to determine if this compound shares this activity and its relevance in neuronal cells.

Intervention with Cellular Signaling Cascades (e.g., PI3K-AKT-mTOR pathway)

There is no direct evidence detailing the interaction of this compound with the PI3K-AKT-mTOR signaling pathway. However, studies on Ophiopogonin B (OP-B) have demonstrated an inhibitory effect on this pathway in cancer cells nih.govnih.gov. Specifically, OP-B was found to inhibit the phosphorylation of Akt, a central kinase in the PI3K-AKT-mTOR pathway nih.govnih.gov. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various diseases, including neurodegenerative disorders mdpi.comnih.gov. The inhibition of this pathway by OP-B in cancer cells highlights a potential mechanism by which related compounds might exert their biological effects. Whether this compound can modulate this pathway in neuronal cells remains to be determined.

Molecular Interactions with Protein Targets (e.g., HSP90AA1)

Currently, there is no research available that has investigated the molecular interactions between this compound and the protein target HSP90AA1. Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in maintaining the stability and function of numerous client proteins involved in signal transduction and cell cycle control nih.gov. Its role in neurodegenerative diseases is an active area of investigation. Future studies are required to explore whether this compound or other related ophiopogonanones can interact with and modulate the function of HSP90AA1.

Antioxidant Activities

Mechanisms of Free Radical Scavenging

While the specific free radical scavenging mechanisms of this compound have not been elucidated, studies on related homoisoflavonoids from Ophiopogon japonicus have demonstrated significant antioxidant activity nih.govresearchgate.netnih.gov. Methylophiopogonanone B, a closely related compound, showed the highest antioxidant ability in a study comparing various extracts and isolated compounds from O. japonicus root nih.govnih.gov. The antioxidant activity of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to free radicals, thereby neutralizing them scienceopen.commdpi.com. The general mechanisms by which phenolic compounds, including flavonoids and isoflavonoids, scavenge free radicals involve:

Hydrogen Atom Transfer (HAT): The phenolic antioxidant donates a hydrogen atom to a free radical, thus quenching the radical.

Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant donates an electron to the free radical, forming a radical cation, which then deprotonates.

The presence of hydroxyl groups on the aromatic rings of these molecules is crucial for their antioxidant capacity scienceopen.com. The specific arrangement and number of these hydroxyl groups on this compound would likely determine its free radical scavenging potential.

Reduction of Oxidative Stress in Cellular Systems

This compound (8-FOB) has demonstrated notable efficacy in mitigating oxidative stress within cellular environments. Research on human liver L02 cells has shown that this homoisoflavonoid can suppress intracellular oxidative stress levels. This protective action is a key component of its broader antioxidant profile, contributing to its ability to counteract cellular damage induced by oxidative agents.

Attenuation of Oxidative Damage in Preclinical Models (e.g., Paraquat-induced cytotoxicity and hepatotoxicity)

The protective effects of this compound extend to preclinical models of toxicity, particularly those induced by the herbicide paraquat (B189505) (PQ). Studies have shown that 8-FOB can antagonize PQ-induced hepatotoxicity both in vitro and in vivo. In studies using L02 liver cells, pretreatment with 8-FOB was found to suppress PQ-induced cytotoxicity.

Further investigations in mouse models revealed that 8-FOB could protect against liver damage following PQ administration. The mechanisms underlying these protective effects are attributed to the compound's ability to suppress oxidative stress, preserve mitochondrial function, and inhibit apoptosis. This research was the first to document 8-FOB, a naturally existing homoisoflavonoid from Ophiopogon japonicus, as an effective antioxidant against paraquat-induced liver injury.

Regulation of Endogenous Antioxidant Markers (e.g., MDA, GSH, SOD levels)

This compound exerts its antioxidant effects by modulating key endogenous markers of oxidative stress. In preclinical mouse models of paraquat-induced hepatic oxidative stress, treatment with 8-FOB led to significant changes in the levels of malondialdehyde (MDA), glutathione (B108866) (GSH), and superoxide (B77818) dismutase (SOD). Specifically, 8-FOB treatment attenuated the increase in MDA levels, a key indicator of lipid peroxidation. Concurrently, it countered the depletion of the antioxidant glutathione (GSH) and restored the activity of the antioxidant enzyme superoxide dismutase (SOD).

Interactive Table: Effect of 8-FOB on Antioxidant Markers in Paraquat-Induced Mice

| Marker | Effect of Paraquat (PQ) | Effect of 8-FOB Pretreatment | Biological Significance |

|---|---|---|---|

| MDA | Increased | Attenuated the increase | Reduction in lipid peroxidation |

| GSH | Decreased | Counteracted the depletion | Restoration of antioxidant capacity |

| SOD | Decreased | Restored activity | Enhancement of antioxidant defense |

Anti-inflammatory Activities

Modulation of Inflammatory Pathways

Beyond its antioxidant properties, this compound has been shown to possess anti-inflammatory activities. A key mechanism identified is its ability to suppress the heme oxygenase-1 (HMOX1) pathway. In a preclinical model of doxorubicin-induced cardiotoxicity, 8-FOB provided protection by inhibiting HMOX1 expression. researchgate.net The study identified HMOX1 as a crucial gene associated with the cardiotoxic effects of doxorubicin, and its inhibition by 8-FOB was directly linked to the amelioration of myocardial inflammation and fibrosis. researchgate.net This suggests that the modulation of HMOX1-dependent inflammatory insults is a critical component of 8-FOB's therapeutic potential. researchgate.net

Inhibition of Pro-inflammatory Cytokine Production

Interactive Table: Anti-inflammatory Effects of 8-FOB in Doxorubicin-Induced Cardiotoxicity

| Activity | Pathway/Mediator | Outcome |

|---|---|---|

| Modulation of Inflammatory Pathway | HMOX1 | Inhibition of HMOX1 expression |

| Inhibition of Cytokine Production | Pro-inflammatory Cytokines | Reduced release of cytokines |

Suppression of Nitric Oxide (NO) Production in Macrophage Cells

While the suppression of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages is a common method for evaluating the anti-inflammatory potential of natural compounds, specific studies detailing the effect of this compound on NO production in these cells were not identified in the available research.

Anti-proliferative and Cytotoxic Activities

The potential of a compound to inhibit cancer cell growth is a primary area of investigation in pharmacological research. This section details the evaluation of this compound against human tumor cells.

Research into the cytotoxic effects of homoisoflavonoids isolated from the root tubers of Ophiopogon japonicus has provided insights into their anti-proliferative potential. In a study that identified this compound as a new compound, its cytotoxic activity was evaluated against the human lung cancer cell line, A549. The findings indicated that this compound did not exhibit significant cytotoxic activity, showing an IC50 value greater than 40 μM researchgate.net.

While this compound itself was not potent, the same study revealed that several structurally related homoisoflavonoids isolated from the same source demonstrated promising antiproliferative activities against the A549 cell line. These findings highlight the structural nuances that determine the cytotoxic potential within this class of compounds researchgate.net.

Table 1: Cytotoxic Activities of Homoisoflavonoids from Ophiopogon japonicus Against A549 Cells

| Compound | IC50 (μM) |

|---|---|

| 8-Formylophiopogonone B | 10.01 |

| Ophiopogonone B | 6.40 |

| Ophiopogonanone A | 0.84 |

| Methylophiopogonanone B | 1.66 |

| This compound | >40 |

Currently, there is no available scientific literature or research data detailing studies on the induction of cell cycle arrest in cancer models by this compound. Investigations into this specific mechanistic pathway for this compound have not been reported.

Other Pharmacological Activities of Related Homoisoflavonoids Relevant to this compound Research

To better understand the potential therapeutic avenues for homoisoflavonoids like this compound, it is valuable to examine the established pharmacological activities of other members of this compound class.

Homoisoflavonoids have demonstrated significant anti-angiogenic potential, which is the ability to inhibit the formation of new blood vessels. This activity is crucial in cancer research as tumors require angiogenesis to grow and metastasize. Certain homoisoflavonoids have been shown to possess potent anti-proliferative activities that are selective for endothelial cells over other cell types. For instance, cremastranone, a homoisoflavanone, and its synthetic derivatives have been reported to inhibit angiogenesis both in vitro and in vivo. These compounds have shown strong potential in animal models of ocular neovascularization, a condition characterized by excessive blood vessel formation in the eye.

Research into the structure-activity relationship of these compounds suggests that specific substitutions on the A and B rings of the homoisoflavonoid structure are critical for their anti-angiogenic potency. This indicates that while this compound may lack direct cytotoxicity, modifications to its structure could potentially yield compounds with significant anti-angiogenic effects.

Several homoisoflavonoids have been investigated for their effects on vascular tone. Studies on homoisoflavonoids isolated from Caesalpinia sappan have revealed significant vasorelaxant activities in isolated rat thoracic aortic rings. The mechanism of this effect varies between different structural analogues.

Some homoisoflavonoids induce endothelium-independent vasodilation, meaning they act directly on the smooth muscle of the blood vessel walls. In contrast, other related compounds, such as brazlin, elicit an endothelium-dependent relaxation. This effect is mediated by the nitric oxide (NO)-cGMP signaling pathway, a key regulator of vascular homeostasis. The vascular endothelium plays a fundamental role in regulating cardiovascular function, and compounds that modulate this system are of significant therapeutic interest.

The ability to modulate the immune system is another important pharmacological activity observed in the homoisoflavonoid class. Research on compounds isolated from the leaves of Agave sisalana has identified several homoisoflavonoids with immunosuppressive effects.

These compounds were shown to inhibit the proliferation of peripheral blood mononuclear cells (PBMC) that had been stimulated by phytohemagglutinin. The mechanism behind this anti-proliferative effect involves the suppression of key cytokine production. Specifically, the production of Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ) in activated PBMCs was significantly inhibited in a dose-dependent manner. These results suggest that certain homoisoflavonoids could serve as leads for the development of new immunomodulatory agents.

Table 2: Immunosuppressive Effects of Homoisoflavonoids on Activated PBMC Proliferation

| Compound | IC50 (μM) |

|---|---|

| (±)-3,9-Dihydroeucomin | 19.4 |

| Dihydrobonducellin | 73.8 |

| 5,7-dihydroxy-3-(4′-hydroxybenzyl)-4-chromanone | 58.8 |

Antitussive Effects in Animal Models (e.g., Mycoplasma pneumoniae infected mice)

Research into the pharmacological properties of ophiopogonanone B has revealed significant antitussive effects in animal models. A key study investigated its efficacy in treating cough in mice infected with Mycoplasma pneumoniae (MP). nih.govfrontiersin.orgnih.gov This research is pivotal as ophiopogonanone B is a primary active component of Qinbai Qingfei-concentrated pills, a traditional medicine formulation used for treating MP pneumonia in children. nih.govfrontiersin.orgnih.gov

In the study, mice infected with MP exhibited a shortened cough latency and an increased number of cough episodes. nih.gov Treatment with ophiopogonanone B was shown to effectively prolong the time to the first cough (cough latency) and reduce the frequency of coughs within a three-minute observation period, indicating a potent antitussive effect. nih.gov Notably, the high-dose ophiopogonanone B group showed a more substantial reduction in cough episodes compared to the azithromycin (B1666446) group, a conventional antibiotic used to treat MP infections. nih.gov

The mechanistic investigation behind this antitussive activity points to the compound's influence on several key biomarkers. nih.govfrontiersin.orgnih.gov The study revealed that ophiopogonanone B significantly reduces the protein and mRNA expression levels of transient receptor potential anchor protein 1 (TRPA1), substance P (SP), and calcitonin gene-related peptide (CGRP) in the lung tissues of the infected mice. nih.govfrontiersin.orgnih.gov These molecules are crucial in the cough reflex pathway. By decreasing their expression, ophiopogonanone B effectively alleviates the cough symptoms associated with the infection. nih.govfrontiersin.orgnih.gov Molecular docking studies further confirmed a strong and specific binding affinity between ophiopogonanone B and TRPA1. frontiersin.orgnih.gov

Table 1: Summary of Antitussive Effects of Ophiopogonanone B in MP-Infected Mice

| Parameter | Observation in Model Group | Effect of Ophiopogonanone B Treatment | Associated Mechanism |

|---|---|---|---|

| Cough Latency | Decreased | Prolonged | Significant reduction in protein and mRNA expression of TRPA1, SP, and CGRP in lung tissue. nih.govfrontiersin.orgnih.gov |

| Cough Frequency | Increased | Reduced |

Enzyme Inhibition Studies

Tyrosinase Inhibition

A study on two related homoisoflavonoids, methylophiopogonanone A (MO-A) and methylophiopogonanone B (MO-B), isolated from Ophiopogon japonicus, demonstrated their inhibitory activity against tyrosinase. nih.gov Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibitors are of great interest in cosmetics and for treating hyperpigmentation disorders.

The research found that both MO-A and MO-B inhibit tyrosinase activity through a reversible, mixed-inhibition mechanism. nih.gov The half-inhibitory concentrations (IC50) were determined, showing potent activity. nih.gov Spectroscopic and molecular docking studies suggested that these compounds interact with the catalytic active sites of tyrosinase, leading to conformational changes that prevent the substrate from reacting with the enzyme. nih.gov The primary forces driving this interaction are believed to be hydrophobic interactions and hydrogen bonding. nih.gov

Table 2: Tyrosinase Inhibitory Activity of Methylophiopogonanone Derivatives

| Compound | IC50 (mol L-1) | Inhibition Type |

|---|---|---|

| Methylophiopogonanone A (MO-A) | (10.87 ± 0.25) × 10-5nih.gov | Reversible mixed-inhibition nih.gov |

| Methylophiopogonanone B (MO-B) | (18.76 ± 0.14) × 10-5nih.gov | Reversible mixed-inhibition nih.gov |

| Kojic Acid (Reference) | (6.38 ± 0.37) × 10-5nih.gov | Not specified |

Phosphodiesterase and Protein Tyrosine Kinase Inhibition

Based on the available scientific literature, there is no specific information regarding the inhibitory activity of this compound on phosphodiesterase or protein tyrosine kinase enzymes.

Structure Activity Relationships Sar and Computational Modeling

Identification of Structural Moieties Critical for Specific Bioactivities

The bioactivity of 8-Formyl ophiopogonanone B is intrinsically linked to its distinct chemical architecture. The presence and positioning of various functional groups on its homoisoflavonoid scaffold are critical determinants of its biological effects, particularly its neuroprotective properties.

Furthermore, the saturation of the C2-C3 bond in the C-ring of the chromanone structure is another important determinant of bioactivity. This feature differentiates homoisoflavanones from homoisoflavones and affects the three-dimensional conformation of the molecule, which in turn influences its binding affinity to target proteins.

Comparative Analysis of this compound with Related Homoisoflavonoids

To better understand the SAR of this compound, a comparative analysis with structurally similar homoisoflavonoids is essential. Compounds such as Ophiopogonanone B and Methylophiopogonanone B, which lack the C-8 formyl group, provide a basis for evaluating the contribution of this specific moiety.

| Compound Name | C-8 Substitution | Reported Bioactivity |

| This compound | -CHO (Formyl) | Neuroprotective |

| Ophiopogonanone B | -H | Cytotoxic against human lung cancer cells |

| Methylophiopogonanone B | -CH3 (Methyl) | Antioxidant, Anti-tumor, Cardioprotective |

| 6-Formylisoophiopogonone B | Isomer with C-6 Formyl | Neuroprotective |

This table is generated based on available research data and is for comparative purposes.

The neuroprotective activity reported for both this compound and its isomer, 6-Formylisoophiopogonone B, suggests that the presence of a formyl group on the A-ring is a key determinant for this specific biological effect. When compared to Ophiopogonanone B, which exhibits cytotoxicity, the addition of the formyl group appears to shift the bioactivity profile towards neuroprotection.

Similarly, the comparison with Methylophiopogonanone B, which has a methyl group at the C-8 position, highlights the electronic influence of the substituent at this position. The methyl group is an electron-donating group, whereas the formyl group is electron-withdrawing. This difference likely alters the interaction of these compounds with their respective biological targets, leading to distinct bioactivities such as the antioxidant and cardioprotective effects observed for Methylophiopogonanone B.

In Silico Docking Studies for Receptor-Ligand Interactions

While specific in silico docking studies for this compound are not extensively reported in the public domain, the methodology remains a powerful tool for predicting its potential biological targets and understanding the molecular basis of its neuroprotective effects. Molecular docking simulations can be employed to predict the binding affinity and orientation of this compound within the active site of various proteins implicated in neurodegenerative diseases.

Potential protein targets for docking studies of neuroprotective compounds like this compound include:

Acetylcholinesterase (AChE): Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. Docking studies could reveal if this compound can bind to the active site of AChE, potentially stabilized by hydrogen bonds and hydrophobic interactions.

Beta-secretase 1 (BACE1): As an enzyme involved in the production of amyloid-beta plaques, BACE1 is another important target in Alzheimer's research. In silico analysis could explore the binding mode of this compound within the catalytic domain of BACE1.

Nrf2-Keap1 complex: The Nrf2 signaling pathway is a critical regulator of cellular antioxidant responses. Docking simulations could investigate whether this compound can disrupt the interaction between Nrf2 and its inhibitor Keap1, thereby promoting the expression of antioxidant enzymes.

Monoamine Oxidase (MAO): MAO enzymes are involved in the metabolism of neurotransmitters, and their inhibition can be beneficial in Parkinson's disease. Docking studies could assess the potential of this compound to bind to the active sites of MAO-A and MAO-B.

A hypothetical docking study of this compound with a target protein would involve preparing the 3D structures of both the ligand and the protein, defining the binding site, and then using a scoring function to evaluate the best binding poses. The results would likely highlight the importance of the formyl and hydroxyl groups in forming key hydrogen bonds with amino acid residues in the active site, while the homoisoflavonoid core would contribute to hydrophobic interactions, collectively stabilizing the ligand-protein complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. While a specific QSAR model for this compound and its close analogs is not yet established, the principles of QSAR can be applied to predict the bioactivity of new, related compounds.

To develop a QSAR model for the neuroprotective activity of homoisoflavonoids, a dataset of compounds with experimentally determined activities would be required. For each compound, a set of molecular descriptors would be calculated, which quantify various aspects of their molecular structure, such as:

Electronic descriptors: (e.g., partial charges, dipole moment) which would be influenced by the formyl group.

Hydrophobic descriptors: (e.g., logP) which describe the lipophilicity of the compound.

Topological descriptors: which encode the connectivity of atoms in the molecule.

Using statistical methods such as multiple linear regression (MLR) or partial least squares (PLS), a mathematical equation would be derived that correlates these descriptors with the observed biological activity.

A hypothetical QSAR equation might look like:

Bioactivity = c1(Descriptor 1) + c2(Descriptor 2) + ... + constant

Such a model, once validated, could be used to predict the neuroprotective potential of newly designed homoisoflavonoid derivatives, thereby guiding the synthesis of more potent and selective compounds. The model would likely reveal the quantitative importance of features like the presence and position of the formyl group and the pattern of hydroxylation and methoxylation for neuroprotective activity.

Future Research Directions and Translational Perspectives

Exploration of Undiscovered Biological Activities and Therapeutic Potential

While the neuroprotective effects of 8-Formyl ophiopogonanone B have been a primary focus, its structural classification as a homoisoflavonoid suggests a broader spectrum of pharmacological activities. Homoisoflavonoids from Ophiopogon japonicus have demonstrated a variety of biological effects, including antioxidant and anti-inflammatory properties. Therefore, a systematic investigation into these and other potential therapeutic areas is warranted.

Future studies should explore the following:

Anti-inflammatory and Immunomodulatory Effects: Given that other homoisoflavonoids from Ophiopogon japonicus have shown the ability to suppress the production of pro-inflammatory mediators, the anti-inflammatory potential of this compound should be thoroughly investigated. This could involve in vitro studies using macrophage cell lines and in vivo studies using animal models of inflammatory diseases.

Antioxidant Activity: The antioxidant capacity of this compound should be quantified using various in vitro assays. Understanding its ability to scavenge free radicals could provide a mechanistic basis for its observed neuroprotective effects and suggest its utility in conditions associated with oxidative stress.

Enzyme Inhibitory Activity: Some homoisoflavonoids have been found to inhibit enzymes such as tyrosinase. Screening this compound against a panel of clinically relevant enzymes could uncover novel therapeutic applications, for instance, in dermatology or metabolic disorders.

Cardioprotective Effects: Other major homoisoflavonoids from Ophiopogon japonicus, such as methylophiopogonanone A, have been shown to alleviate hyperlipidemia and protect against myocardial apoptosis. Investigating the potential of this compound in cardiovascular models is a logical next step.

Table 1: Potential Therapeutic Areas for this compound

| Therapeutic Area | Rationale | Potential Applications |

| Neurodegenerative Diseases | Demonstrated neuroprotective activity. | Alzheimer's Disease, Parkinson's Disease |

| Oncology | Initial findings of anti-tumor activity. | Various Cancers |

| Inflammatory Disorders | Homoisoflavonoids from the same source exhibit anti-inflammatory properties. | Arthritis, Inflammatory Bowel Disease |

| Cardiovascular Diseases | Related compounds show cardioprotective and hypolipidemic effects. | Atherosclerosis, Myocardial Infarction |

| Dermatological Conditions | Potential for enzyme inhibition (e.g., tyrosinase). | Hyperpigmentation disorders |

Advanced Mechanistic Elucidation at the Molecular and Cellular Levels

A deeper understanding of the molecular mechanisms underlying the biological activities of this compound is crucial for its development as a therapeutic agent. For its neuroprotective activity, it has been shown to enhance autophagy by increasing the expression of the autophagy marker LC3-II and down-regulating the autophagy substrate p62/SQSTM1. Molecular docking studies suggest that it may interfere with human HSP90AA1, thereby preventing the inhibition of the classic PI3K-AKT-mTOR signaling pathway.

Future mechanistic studies should aim to:

Identify Direct Molecular Targets: Employ techniques such as affinity chromatography, proteomics, and thermal shift assays to identify the direct binding partners of this compound within the cell.

Dissect Signaling Pathways: Beyond the PI3K-AKT-mTOR pathway, investigate the compound's effects on other key signaling cascades, such as the MAPK pathways (ERK1/2, JNK), which are often implicated in inflammation and cell survival.

Clarify the Role of ROS: For its anti-tumor activity, the involvement of intracellular reactive oxygen species (ROS) production has been suggested. Future research should elucidate the precise mechanisms by which the compound modulates ROS levels and the downstream consequences for cancer cell viability.

Table 2: Known and Proposed Mechanisms of Action for this compound

| Biological Activity | Known/Proposed Molecular Mechanism | Key Molecular Players |

| Neuroprotection | Enhancement of autophagy via modulation of the PI3K-AKT-mTOR pathway. | LC3-II, p62/SQSTM1, HSP90AA1, PI3K, AKT, mTOR |

| Anti-tumor | Induction of intracellular ROS production. | Reactive Oxygen Species (ROS) |

| Anti-inflammatory (Proposed) | Inhibition of MAPK signaling pathways. | ERK1/2, JNK, p38 MAPK |

Development of Targeted Analogues with Enhanced Potency or Specificity

The chemical structure of this compound provides a scaffold for the synthesis of novel analogues with improved pharmacological properties. An efficient method for the regioselective synthesis of 8-formylhomoisoflavonoids has already been established, paving the way for medicinal chemistry efforts.

Key strategies for the development of targeted analogues include:

Structure-Activity Relationship (SAR) Studies: Systematically modify the functional groups on the this compound molecule to determine their contribution to its biological activity. For instance, the formyl group at the C-8 position, the hydroxyl groups, and the substitution pattern on the B-ring are all potential sites for modification. General SAR studies on flavonoids suggest that the number and position of hydroxyl groups are critical for antioxidant and anti-inflammatory activities.

Computational Modeling and Docking: Utilize in silico approaches to predict the binding of designed analogues to target proteins, helping to prioritize the synthesis of compounds with the highest predicted affinity and specificity.

Synthesis of Focused Libraries: Generate libraries of analogues with variations at specific positions to screen for compounds with enhanced potency, reduced off-target effects, and improved pharmacokinetic profiles.

Investigation of Biosynthetic Pathways within Ophiopogon japonicus

Elucidating the biosynthetic pathway of this compound in Ophiopogon japonicus is essential for understanding its natural production and for potential biotechnological applications. Homoisoflavonoids are known to be derived from the flavonoid biosynthesis pathway, with chalcones serving as key precursors.

Future research in this area should focus on:

Identification of Key Enzymes: Utilize transcriptomic and proteomic data from Ophiopogon japonicus to identify candidate genes encoding enzymes involved in the specific steps of homoisoflavonoid biosynthesis. This includes chalcone (B49325) synthases (CHS), chalcone isomerases (CHI), as well as enzymes responsible for the introduction of the formyl group and other modifications, such as hydroxylases and O-methyltransferases.

Functional Characterization of Enzymes: Express candidate genes in heterologous systems (e.g., yeast or E. coli) to confirm their enzymatic activity and substrate specificity.

Metabolic Engineering: Once the key enzymes are identified, there is potential to engineer microbial or plant systems for the sustainable and scalable production of this compound and its analogues.

Integration of Omics Technologies for Comprehensive Biological Profiling

To obtain a holistic view of the biological effects of this compound, the integration of multiple "omics" technologies is a powerful approach. This can reveal novel mechanisms of action, identify biomarkers of response, and predict potential toxicities.

A multi-omics approach would involve:

Transcriptomics: Use RNA sequencing to analyze changes in gene expression in cells or tissues treated with this compound. This can provide insights into the signaling pathways and cellular processes modulated by the compound.

Proteomics: Employ mass spectrometry-based proteomics to quantify changes in the proteome upon treatment. This can identify protein targets and downstream effector proteins.

Metabolomics: Analyze the global metabolic profile of treated cells or organisms to understand the compound's impact on cellular metabolism. The integration of proteomics and metabolomics is particularly powerful for elucidating molecular regulatory mechanisms.

Integrative Bioinformatic Analysis: Combine data from transcriptomics, proteomics, and metabolomics to construct comprehensive models of the compound's mechanism of action and to identify key nodes in the perturbed biological networks.

By pursuing these future research directions, the scientific community can unlock the full therapeutic potential of this compound, paving the way for its translation from a promising natural product to a clinically valuable therapeutic agent.

Q & A

Q. What analytical methods are recommended for identifying and quantifying 8-formyl ophiopogonanone B in plant extracts?

To identify and quantify this compound in Ophiopogonis radix or Liriopes radix, HPLC-QQQ-MS/MS in positive ion mode is the most robust approach. This method allows simultaneous determination of steroidal saponins and homoisoflavonoids, with a focus on optimizing sensitivity for low-concentration analytes. Key parameters include:

- Chromatographic separation : Use a C18 column with gradient elution (e.g., water-acetonitrile with 0.1% formic acid).

- Mass spectrometry : Monitor precursor-to-product ion transitions specific to this compound (e.g., m/z transitions based on fragmentation patterns) .

- Validation : Ensure linearity (R² > 0.99), precision (%RSD < 5%), and recovery rates (80–120%) for reproducibility .

Q. How is the structure of this compound confirmed experimentally?

Structural confirmation requires multi-technique validation :

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to identify characteristic signals (e.g., aldehyde proton at δ ~9.8 ppm, aromatic protons, and methoxy groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) provides molecular formula confirmation (e.g., CHO or CHO), while tandem MS (MS/MS) reveals fragmentation pathways (e.g., neutral losses of HO or CO) .

- Reference standards : Compare retention times and spectral data with authenticated standards to resolve structural ambiguities .

Q. What pharmacological activities have been reported for this compound?

Preliminary studies indicate anti-tumor , anti-inflammatory , and antioxidant properties:

- Anti-tumor : IC values in cancer cell lines (e.g., A549 lung carcinoma) suggest dose-dependent cytotoxicity, though mechanisms (e.g., apoptosis induction) require further validation .

- Anti-inflammatory : Inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in macrophage models .

- Antioxidant : Free radical scavenging in DPPH/ABTS assays .

Advanced Research Questions

Q. How can researchers address discrepancies in reported molecular formulas (C19_{19}19H18_{18}18O6_66 vs. C20_{20}20H20_{20}20O6_66) for this compound?

Discrepancies may arise from isomerism, analytical errors, or differences in plant sources. To resolve this:

- Isomer differentiation : Use chiral columns or ion mobility spectrometry to separate structural analogs (e.g., 8-formyl-5-O-methylophiopogonanone B vs. other derivatives) .

- Source validation : Cross-check plant material taxonomy (e.g., Ophiopogon japonicus vs. Liriope spicata) to rule out species-specific variations .

- Advanced HRMS : Confirm exact mass (< 5 ppm error) and isotopic patterns to distinguish between C and C formulas .

Q. What experimental design considerations are critical for evaluating the anti-tumor mechanisms of this compound?

- In vitro models : Use dose-response assays (0–100 µM) in cancer cell lines (e.g., A549, HepG2) with controls for cytotoxicity (e.g., MTT assay). Include ROS detection kits to link antioxidant activity to anti-tumor effects .

- Pathway analysis : Combine RNA-seq or proteomics with pharmacological inhibitors to identify targets (e.g., MAPK/NF-κB pathways) .

- Synergistic studies : Test combinatorial effects with chemotherapeutic agents (e.g., doxorubicin) to assess clinical relevance .

Q. How can researchers optimize HPLC-MS/MS methods for multi-component analysis of this compound alongside structurally similar homoisoflavonoids?

- Ion suppression mitigation : Adjust mobile phase additives (e.g., 0.1% formic acid vs. ammonium acetate) to reduce matrix effects .

- Dynamic MRM : Prioritize high-abundance transitions for this compound while maintaining sensitivity for co-eluting compounds (e.g., ophiopogonanone C/D) .

- Column selectivity : Test phenyl-hexyl or HILIC columns to improve resolution of polar analogs .

Q. What are the challenges in interpreting MS/MS fragmentation patterns of this compound?

Key challenges include:

- Isobaric interferences : Distinguish 8-formyl derivatives from methylated or hydroxylated analogs (e.g., methylophiopogonanone A) by monitoring unique neutral losses (e.g., –30 Da for –CHO) .

- Low-abundance ions : Use high-sensitivity detectors (e.g., Q-TOF) to capture minor fragments, particularly in complex plant matrices .

- Database gaps : Build a custom spectral library using isolated standards to improve annotation accuracy .

Methodological Notes

- Quality control : Always include batch-specific certificates of analysis (CoA) for reference standards, verifying purity (≥98% by HPLC) and storage conditions (2–8°C, protected from light) .

- Data validation : Cross-validate NMR and MS results with computational tools (e.g., ACD/Labs or MestReNova) to ensure structural consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.